2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide
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Overview
Description
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole ring, a piperazine ring, and a chloro-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized from ethylenediamine and diethylene glycol.
Coupling of the Benzo[d][1,3]dioxole and Piperazine Rings: This step involves the reaction of the benzo[d][1,3]dioxole derivative with piperazine in the presence of a suitable catalyst.
Introduction of the Chloro-phenyl Group: The final step involves the acylation of the piperazine derivative with 4-chloro-phenylacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro-phenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine
- Benzo-1,3-dioxol-5-ol acetate
Uniqueness
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C22H24ClN3O3, with a molecular weight of 440.46 g/mol. The structure features a piperazine ring, a benzodioxole moiety, and a chlorophenyl group, which contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Monoamine Oxidase Inhibition : Similar compounds have shown inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of serotonin, dopamine, and norepinephrine in the brain, potentially benefiting conditions like depression and anxiety .
- Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
- Neuroprotective Effects : Some studies have indicated that related compounds can cross the blood-brain barrier (BBB), suggesting potential neuroprotective effects, particularly in neurodegenerative diseases .
In Vitro Studies
In vitro studies have assessed the compound's cytotoxicity and efficacy against various cell lines. For instance, toxicity assays using Vero cells (African green monkey kidney epithelial cells) indicated that the compound exhibited a concentration-dependent cytotoxic effect at higher concentrations but maintained significant cell viability at lower doses .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound in treating neurodegenerative disorders. For example, studies on rodent models of Parkinson's disease have shown promising results regarding motor function improvement and neuronal protection .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Parkinson's Disease : A study involving a related compound demonstrated significant improvements in tremor control among patients with Parkinson's disease. The mechanism was attributed to enhanced dopaminergic activity due to MAO inhibition .
- Anxiety Disorders : Another case study showed that compounds similar to this compound reduced anxiety-like behaviors in animal models by modulating serotonin levels through MAO inhibition .
Data Tables
Property | Value |
---|---|
Molecular Formula | C22H24ClN3O3 |
Molecular Weight | 440.46 g/mol |
CAS Number | 866039-66-9 |
Solubility | Soluble in DMSO |
Toxicity (Vero Cells) | IC50 > 100 μg/mL |
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-2-4-17(5-3-16)22-20(25)13-24-9-7-23(8-10-24)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOCAALLUIZPFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.